![molecular formula C23H21N3OS B2451916 5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 37865-26-2](/img/structure/B2451916.png)
5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
Scientific Research Applications
- ALOX15 Inhibition : Researchers have investigated the inhibitory effects of substituted indole and imidazole derivatives on the catalytic activity of rabbit ALOX15 (15-lipoxygenases). These compounds exhibit substrate-specific inhibition, making them potential targets for drug development .
- CBMPO Derivatives : 1-(3-Carboxybenzyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium bromide (CBMPO) is a synthetic heterocyclic compound. It finds applications in drug synthesis, biochemistry, and drug discovery.
- UV Filters : Some derivatives of 5-(4-methoxyphenyl) exhibit UV-absorbing properties. These compounds can be used as ultraviolet filters in cosmetic products, protecting the skin from harmful UVB radiation .
- Cholesteryl Ester Studies : Cholesteryl esters, which include fatty acids esterified to cholesterol, play a crucial role in lipid metabolism. Research involving 5-(4-methoxyphenyl)-substituted compounds may shed light on lipid core components in atherosclerosis plaques and lipoprotein cores .
- Pharmacophore Investigation : Computational studies have explored the allosteric inhibition of ALOX15 by substituted indoles and imidazoles. Understanding the common pharmacophore critical for this inhibition can guide drug design strategies .
- Core Pharmacophore Alterations : Investigating modifications to the core pharmacophore of these compounds provides insights into their interactions with enzymes. Such studies contribute to our understanding of allosteric regulation and enzyme-inhibitor dynamics .
Pharmacology and Drug Discovery
Biochemistry
Cosmetic Formulations
Lipid Research
Enzyme Allosteric Modulation
Chemical Biology
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-methoxyphenyl)-N,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-27-20-14-12-18(13-15-20)22-16-21(17-8-4-2-5-9-17)25-26(22)23(28)24-19-10-6-3-7-11-19/h2-15,22H,16H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERCFCKTYLGCHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=S)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide |
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